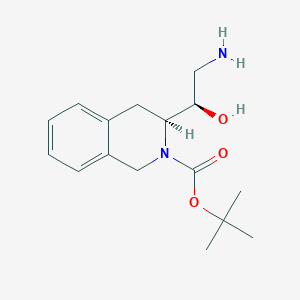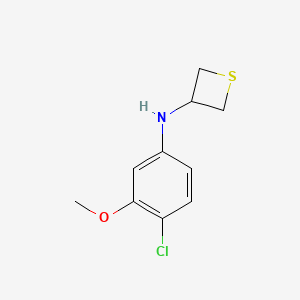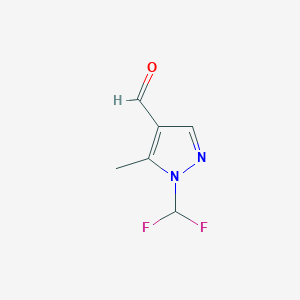
2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine is a heterocyclic compound that features both a piperazine and a pyrazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of both piperazine and pyrazole rings in its structure provides unique chemical properties that can be exploited for various scientific and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethylpiperazine with 4-chloropyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and can lead to more efficient production. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce any present nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpiperazine: Lacks the pyrazole ring, making it less versatile in terms of chemical reactivity.
4-Chloropyrazole: Contains the pyrazole ring but lacks the piperazine moiety, limiting its applications in certain fields.
1,4-Dimethylpiperazine: Similar to 2,2-Dimethylpiperazine but with different substitution patterns, affecting its chemical properties.
Uniqueness
2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine is unique due to the combination of the piperazine and pyrazole rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H16N4 |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
2,2-dimethyl-6-(1H-pyrazol-4-yl)piperazine |
InChI |
InChI=1S/C9H16N4/c1-9(2)6-10-5-8(13-9)7-3-11-12-4-7/h3-4,8,10,13H,5-6H2,1-2H3,(H,11,12) |
InChI Key |
ILSLPRTXUWQJQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCC(N1)C2=CNN=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


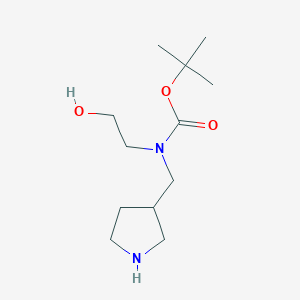
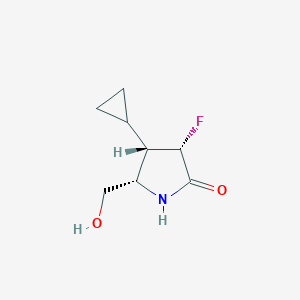
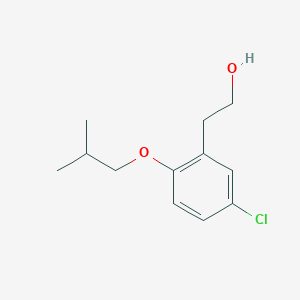
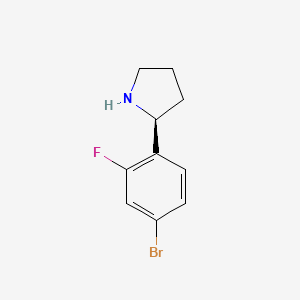

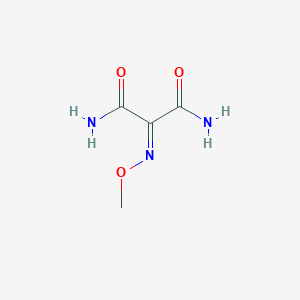
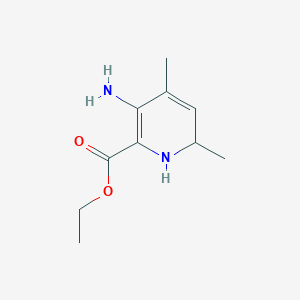
![4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B12989009.png)
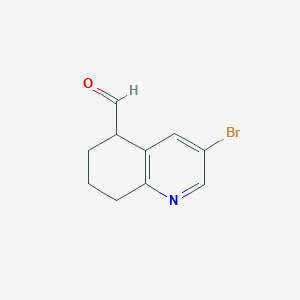
![6-Amino-5-methoxy-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B12989019.png)
![3-Azabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B12989022.png)
